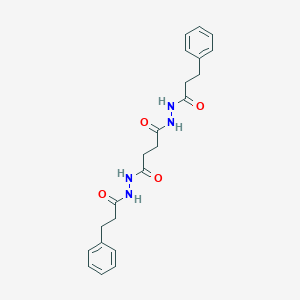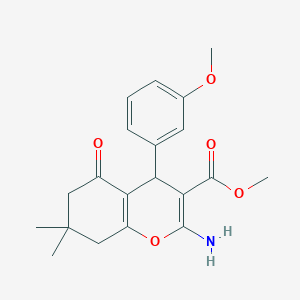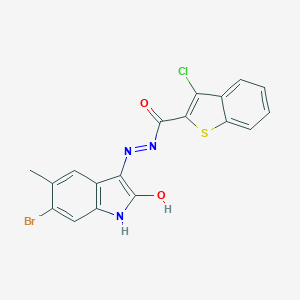![molecular formula C16H19NO3 B464377 2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid CAS No. 328024-53-9](/img/structure/B464377.png)
2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid” is a chemical compound with the molecular formula C16H19NO3 . It has an average mass of 273.327 Da and a monoisotopic mass of 273.136505 Da . This compound can be procured from various suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” involves several types of bonds and interactions. In the crystal structure, there are hydrogen bonds and interactions that form layers of molecules parallel to the bc plane .Wissenschaftliche Forschungsanwendungen
Antioxidant, Microbiological, and Cytotoxic Activities
Carboxylic acids, including benzoic acid derivatives, demonstrate a range of biological activities. Studies have explored their antioxidant, antimicrobial, and cytotoxic potentials, highlighting how structural modifications influence their bioactivities. For instance, certain carboxylic acids show high antioxidant properties, while their antimicrobial activities vary depending on the microbial strain and experimental conditions. The presence of hydroxyl groups and the carboxyl group's ability to chelate metal ions significantly affect their cytotoxic potential against cancer cells (Godlewska-Żyłkiewicz et al., 2020).
Degradation and Stability Studies
The stability and degradation pathways of compounds structurally related to "2-{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}benzoic acid" have been investigated to understand their environmental impact and potential medical applications. For example, nitisinone (NTBC), a triketone herbicide turned medical treatment, has been studied for its stability under various conditions, highlighting the formation of stable degradation products (Barchańska et al., 2019).
Catalytic Oxidation of Cyclohexene
Research on the selective catalytic oxidation of cyclohexene, a structural component of the compound , provides insights into synthesizing valuable chemical intermediates. Controllable oxidation reactions allow for the selective production of compounds with varied oxidation states and functional groups, serving as intermediates in the chemical industry (Cao et al., 2018).
Applications in Food and Beverage Preservation
Benzoic acid and its derivatives are extensively used as preservatives in food and beverage products due to their antibacterial and antifungal properties. The effect of these compounds on human health, including their metabolism and potential endocrine-disrupting capabilities, has been subject to ongoing research. Their widespread use necessitates a thorough understanding of their safety, efficacy, and environmental fate (Haman et al., 2015).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of ether oxygenates like ethyl tert-butyl ether (ETBE) have been explored to assess their impact on soil and groundwater. Studies reveal the capabilities of microorganisms to degrade such compounds aerobically, shedding light on potential bioremediation strategies for compounds related to "this compound" (Thornton et al., 2020).
Eigenschaften
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethylcarbamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMDZFHQFSGALS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-chlorophenyl)amino]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B464300.png)


![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B464314.png)
![Methyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B464315.png)
![2-Methoxy-6-({[4-(4-morpholinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B464327.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B464328.png)
![2-bromo-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B464336.png)

![2-(4-chlorophenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B464356.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(2-naphthyloxy)acetamide](/img/structure/B464369.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide](/img/structure/B464373.png)


